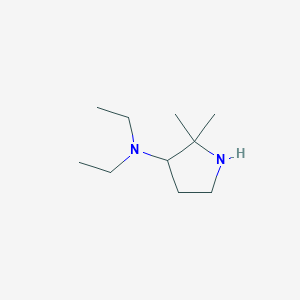
2-(Aminomethyl)-3-cyclopentyl-2-fluoropropan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-3-cyclopentyl-2-fluoropropan-1-amine dihydrochloride (2-AMCP-2F-PADC) is an organic compound widely used in scientific research. It is a cyclic amine derivative with a fluorinated propan-1-amine as its backbone. 2-AMCP-2F-PADC has been used for various medical and scientific research applications, such as drug development, synthesis of new compounds, and as a reagent for organic synthesis. This compound has been found to have a number of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
Scientific Research Applications
Synthesis and Chemical Properties
Regioselective Synthesis : The regioselective ring-opening of aziridinium salts by bromide and fluoride demonstrates the synthesis of functionalized β-fluoro amines, showcasing the chemical versatility and reactivity of related aminomethyl compounds (D’hooghe & Kimpe, 2006).
Synthesis of Neuroleptic Agents : Trans-(2-aminomethyl)cyclopentyl aryl ketones have been synthesized as potential neuroleptic agents, illustrating the therapeutic application potential of compounds with similar aminomethyl cyclopentyl structures (Caamaño et al., 1987).
Amino Amide Salts Synthesis : Amino amide salts derived from 2-(aminomethyl)benzimidazole and α-amino acids have been synthesized, contributing to the understanding of the structural and electronic effects of substituents on aminomethyl compounds (Avila-Montiel et al., 2015).
Fluorine-containing Compounds : Research on fluorine-containing lupane triterpenoid acid derivatives has explored the synthesis and biological evaluation of these compounds as potential anti-inflammatory agents, highlighting the significance of fluorinated aminomethyl groups in medicinal chemistry (Khlebnicova et al., 2019).
Methodological Advances
Microwave-assisted Synthesis : The microwave-assisted ring opening of epoxides to synthesize 1-aminopropan-2-ols, evaluated for anti-malaria activities, demonstrates the utility of aminomethyl groups in the development of therapeutic agents (Robin et al., 2007).
Copper-catalyzed Domino Reactions : The construction of nitrogen heterocycles bearing an aminomethyl group through copper-catalyzed domino three-component coupling-cyclization showcases the innovative synthetic routes enabled by incorporating aminomethyl functionalities (Ohta et al., 2009).
properties
IUPAC Name |
2-(cyclopentylmethyl)-2-fluoropropane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19FN2.2ClH/c10-9(6-11,7-12)5-8-3-1-2-4-8;;/h8H,1-7,11-12H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDZITPQESPFGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(CN)(CN)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Cl2FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[4-(4,4,5,5-Tetramethyl-[1,3]dioxolan-2-yl)-pyrazol-1-yl]-butyric acid methyl ester](/img/structure/B1484641.png)





![7-Amino-4-methyl-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one](/img/structure/B1484651.png)
![trans-2-[(2-Methylpropyl)amino]cyclobutan-1-ol](/img/structure/B1484652.png)
